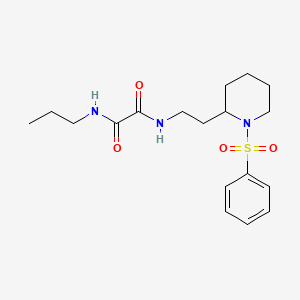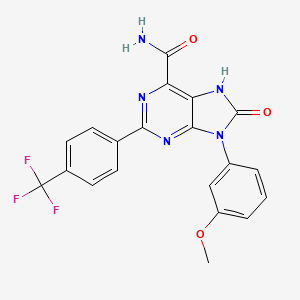
(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 2377608-17-6. It has a linear formula of C13H17BN2O2 . The compound has a molecular weight of 244.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BN2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11,17-18H,1-5H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid” are not available, boronic acids are known to be involved in various types of reactions. For example, they are used in Suzuki cross-coupling reactions and can undergo arylation and alkylation .It should be stored at refrigerated temperatures . Unfortunately, specific physical properties such as boiling point or melting point are not provided in the available resources.
Aplicaciones Científicas De Investigación
Catalysis and Organic Reactions
(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid, as a derivative of boronic acid, contributes significantly to catalysis and organic reactions. Boronic acids are versatile in chemistry, with applications in organic reactions, molecular recognition, and assembly. The discovery of boronic acid catalysis, which utilizes the inherent catalytic properties of boronic acids, has paved the way for reactions like the enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals. This has led to the efficient synthesis of densely functionalized cyclohexanes, which are crucial in various synthetic applications (Hashimoto, Gálvez, & Maruoka, 2015).
Biomedical Applications
Boronic acid derivatives, including (1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid, have shown promise in biomedical applications. For example, bortezomib, a boronic acid derivative, has gained attention as a potent proteasome inhibitor. This compound binds the proteasome via the boronic acid moiety, demonstrating the critical role of boronic acids in the inhibition of proteasomal activity. This has led to significant advances in the treatment of diseases like multiple myeloma (Pekol et al., 2005).
Drug Delivery Systems
The unique properties of boronic acids make them suitable for drug delivery systems. A study demonstrated the use of a polymeric carrier to stably encapsulate boronic acid-containing drugs, achieving improved pharmacokinetics and on-target drug release. This approach effectively delivered drugs like bortezomib to tumor sites, enhancing antitumor efficacy and reducing side effects (Kim, Suzuki, & Nagasaki, 2020).
Sensing Applications
Boronic acids, including (1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid derivatives, are increasingly used in sensing applications. Their interaction with diols and Lewis bases, such as fluoride or cyanide anions, allows for utility in various sensing applications. This includes biological labeling, protein manipulation and modification, and the development of therapeutics. Such applications underscore the diverse utility of boronic acids in research and development (Lacina, Skládal, & James, 2014).
Safety and Hazards
The compound should be handled with care. If medical advice is needed, have the product container or label at hand. It should be kept out of reach of children. It should not be handled until all safety precautions have been read and understood. It should be kept away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
(1-cyclohexylbenzimidazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11,17-18H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOLVRPQMWZHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)C3CCCCC3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine](/img/structure/B2765892.png)
![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)

![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate](/img/structure/B2765898.png)
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2765899.png)



![N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765904.png)
![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2765905.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2765906.png)

![1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2765913.png)